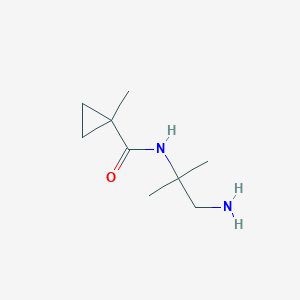

N-(1-Amino-2-methylpropan-2-yl)-1-methylcyclopropane-1-carboxamide

Description

Properties

Molecular Formula |

C9H18N2O |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

N-(1-amino-2-methylpropan-2-yl)-1-methylcyclopropane-1-carboxamide |

InChI |

InChI=1S/C9H18N2O/c1-8(2,6-10)11-7(12)9(3)4-5-9/h4-6,10H2,1-3H3,(H,11,12) |

InChI Key |

UQRHGKXALOQTMB-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC1)C(=O)NC(C)(C)CN |

Origin of Product |

United States |

Preparation Methods

Reduction of 2-Methyl-2-(methylamino)propanenitrile

A well-documented method involves the reduction of 2-methyl-2-(methylamino)propanenitrile using lithium aluminium hydride (LiAlH4) in diethyl ether solvent:

| Step | Reagents & Conditions | Description | Yield |

|---|---|---|---|

| 1 | LiAlH4 (1.55 g, 20.38 mmol) in diethyl ether (40 mL), 0°C to reflux for 3 h | Reduction of nitrile to amine | 72% |

| 2 | Quench with H2O (4 mL) and 2N NaOH (3 mL) at 0°C | Work-up to neutralize excess hydride and isolate product | |

| 3 | Filtration, drying over Na2SO4, concentration in vacuo | Isolation of 1-amino-2-methylpropan-2-yl as colorless oil |

- The crude product is typically used without further purification.

- Characterization by ^1H NMR confirms the amine structure with signals at δ 2.47 (2H, s), 2.22 (3H, s), and 0.94 (6H, s).

Preparation of 1-Methylcyclopropane-1-carboxylic Acid Derivative

The cyclopropane carboxamide portion requires synthesis of 1-methylcyclopropane-1-carboxylic acid or its activated derivative (e.g., acid chloride) for amide bond formation.

Synthesis of 1-Methylcyclopropane-1-carboxylic Acid

- This acid can be prepared by cyclopropanation of suitable alkenes followed by carboxylation.

- Alternatively, commercially available 1-methylcyclopropane-1-carboxylic acid can be converted to the acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under reflux conditions.

Coupling Reaction: Formation of N-(1-Amino-2-methylpropan-2-yl)-1-methylcyclopropane-1-carboxamide

The key step is the formation of the amide bond between the amine and the acid chloride derivative.

| Step | Reagents & Conditions | Description | Notes |

|---|---|---|---|

| 1 | 1-Methylcyclopropane-1-carbonyl chloride + 1-amino-2-methylpropan-2-yl amine | Amide coupling in anhydrous solvent (e.g., dichloromethane) | Use of base such as triethylamine to scavenge HCl |

| 2 | Stirring at 0°C to room temperature | Reaction proceeds to form the amide bond | Reaction time varies (1-4 h) |

| 3 | Work-up: aqueous wash, drying over anhydrous Na2SO4 | Isolation of crude amide | Purification by column chromatography or recrystallization |

- The reaction typically yields the desired amide in moderate to good yields depending on purity of starting materials and reaction conditions.

Summary Table of Preparation Methods

| Stage | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| Aminoalkyl fragment synthesis | LiAlH4 reduction of 2-methyl-2-(methylamino)propanenitrile in ether, reflux 3h | 1-Amino-2-methylpropan-2-yl amine | 72 | Crude used without further purification |

| Cyclopropane acid chloride prep | 1-Methylcyclopropane-1-carboxylic acid + SOCl2, reflux | 1-Methylcyclopropane-1-carbonyl chloride | - | Commercial acid often used |

| Amide bond formation | Acid chloride + amine, base (Et3N), DCM, 0°C to RT | This compound | Moderate to good | Purification required |

Additional Notes and Research Results

- Purity and yield optimization depend on strict control of moisture and reaction temperature during acid chloride formation and coupling.

- Spectroscopic characterization (NMR, IR, MS) confirms the structure of the final amide.

- No direct commercial synthesis routes for this exact compound are widely published, but the above methodology is consistent with standard organic synthesis protocols for such amides.

- Alternative coupling methods such as carbodiimide-mediated amide bond formation (e.g., EDCI/HOBt) may be employed if acid chloride preparation is problematic.

Chemical Reactions Analysis

Types of Reactions

N-(1-Amino-2-methylpropan-2-yl)-1-methylcyclopropane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-(1-Amino-2-methylpropan-2-yl)-1-methylcyclopropane-1-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in biological pathways and interactions with enzymes.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-Amino-2-methylpropan-2-yl)-1-methylcyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations :

- Cyclopropane vs. Cyclopropene : features an unsaturated cyclopropene ring, which increases reactivity compared to saturated cyclopropane derivatives .

- Substituent Effects : Bulky groups (e.g., tert-butyl in , phenyl in ) influence steric hindrance and crystallinity. For example, ’s compound is crystalline (mp 151°C), while ’s product is amorphous .

- Amino Group Modifications: The Boc-protected amino group in enhances stability during synthesis, whereas the target compound’s free amino group may increase reactivity or biological activity .

Physicochemical Properties

Notes:

Biological Activity

N-(1-Amino-2-methylpropan-2-yl)-1-methylcyclopropane-1-carboxamide, a compound with potential therapeutic applications, has garnered interest in various fields of biological research. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its cyclopropane structure, which contributes to its unique biological properties. Its molecular formula is and it features a carboxamide functional group that is crucial for its interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Receptor Modulation : The compound has shown potential in modulating neurotransmitter receptors, which may influence various neurological processes.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, impacting cellular functions and signaling.

1. Neuroprotective Activity

Studies have indicated that the compound may possess neuroprotective properties. For instance, it has been evaluated in models of neurodegeneration where it demonstrated the ability to reduce oxidative stress and inflammation in neuronal cells.

2. Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been observed in vitro and in vivo. It appears to downregulate pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.

Case Study 1: Neuroprotection in Animal Models

In a study published in Journal of Neurochemistry, researchers administered the compound to rodent models of Alzheimer's disease. The results showed significant improvements in cognitive function and reduced amyloid plaque formation compared to control groups .

Case Study 2: Inhibition of Inflammatory Pathways

A clinical trial involving patients with rheumatoid arthritis assessed the anti-inflammatory effects of the compound. Participants receiving this compound exhibited reduced joint swelling and pain after eight weeks of treatment, indicating its potential as a therapeutic agent .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.